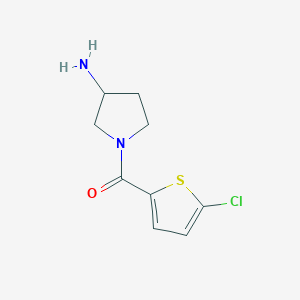

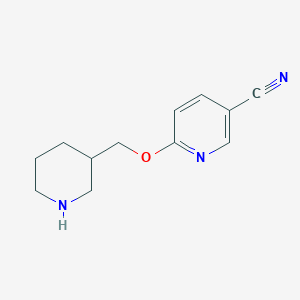

![molecular formula C8H10N6 B1491669 7-(叠氮甲基)-1-乙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098057-22-6](/img/structure/B1491669.png)

7-(叠氮甲基)-1-乙基-1H-咪唑并[1,2-b]吡唑

描述

“7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the family of pyrazole derivatives . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure . They are considered as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The synthesis of pyrazole-5-carboxylates, for example, involves a 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .Molecular Structure Analysis

Pyrazole derivatives are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One of these nitrogen atoms is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学研究应用

Drug Development

Pyrazole derivatives have been extensively studied for their potential in drug development due to their diverse biological activities. The compound 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole could be explored for its pharmacological properties, particularly as a scaffold for creating new therapeutic agents with potential antibacterial and antifungal activities .

Sensing Probes

Pyrazoles are known to be used in the synthesis of sensing probes. A derivative of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole could potentially be developed into a sensing probe capable of selectively detecting ions such as copper and zinc .

Biological Research

In biological research, this compound could be used to study cell cycle regulation and apoptosis mechanisms due to its structural similarity to pyrazole derivatives that affect cell cycle phases and induce apoptosis .

Anticancer Research

Given the activity of certain pyrazole derivatives in preventing wound healing and colony formation in cancer cells, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole might be investigated for its anticancer properties .

作用机制

Target of Action

It is known that pyrazole derivatives, which include this compound, have a wide range of biological activities and can be used to treat a variety of diseases such as cancers, respiratory diseases, infections, and neurological diseases . Therefore, the targets could be diverse depending on the specific biological activity of the compound.

Mode of Action

It is known that pyrazole derivatives interact with their targets in various ways, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities . The specific pathways and their downstream effects would depend on the specific targets and mode of action of this compound.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability . Therefore, understanding the ADME properties of this compound would be crucial for assessing its potential as a therapeutic agent.

Result of Action

It is known that pyrazole derivatives can have various effects on cells due to their wide range of biological activities . The specific effects would depend on the specific targets, mode of action, and biochemical pathways affected by this compound.

Action Environment

It is known that environmental factors can greatly influence the action of a compound . Therefore, understanding the influence of environmental factors on this compound would be crucial for assessing its potential as a therapeutic agent.

未来方向

属性

IUPAC Name |

7-(azidomethyl)-1-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-2-13-3-4-14-8(13)7(6-11-14)5-10-12-9/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVOLTJRIIUMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)